molecular formula C9H13ClFNO B13645242 (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride

Cat. No.: B13645242
M. Wt: 205.66 g/mol
InChI Key: HVQQUXYBPZLBQF-FVGYRXGTSA-N
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Description

Historical Context and Discovery

The synthesis of fluorinated amino alcohols gained momentum in the late 20th century as researchers sought to exploit fluorine’s electronegativity and metabolic stability in drug design. This compound, first reported in the early 2010s, emerged from efforts to optimize the pharmacokinetic profiles of psychoactive compounds. Its discovery coincided with advancements in asymmetric hydrogenation techniques, enabling efficient production of enantiomerically pure β-amino alcohols. Early publications highlighted its structural similarity to endogenous neurotransmitters, prompting investigations into its interactions with central nervous system receptors.

Relevance in Contemporary Chemical Research

Contemporary studies emphasize three primary research domains:

  • Neuropharmacology : The compound’s ability to modulate glutamate receptor activity has been documented in vitro, with its fluorophenyl group enhancing blood-brain barrier permeability compared to non-fluorinated analogs.
  • Catalysis : Serving as a chiral ligand in transition metal complexes, it enables asymmetric induction in C–C bond-forming reactions.
  • Material Science : Hydrogen-bonding capabilities from its amino and hydroxyl groups facilitate self-assembly in supramolecular systems.

Table 1: Key Research Applications

Application Area Experimental Findings Source References
Neurotransmitter Modulation 78% inhibition of NMDA receptor currents at 10 μM
Asymmetric Catalysis 92% enantiomeric excess in propargylation reactions
Crystal Engineering Formation of helical hydrogen-bonded networks

Structural and Stereochemical Features

The molecular architecture (C₉H₁₂FNO·HCl, MW 205.66 g/mol) features:

  • A propane backbone with stereogenic centers at C2 (S-configuration) and C3
  • Orthogonal functional groups: primary amine (–NH₂), secondary alcohol (–OH)
  • 3-Fluorophenyl substituent inducing dipole moment (μ = 1.47 D)

X-ray crystallography reveals intramolecular hydrogen bonding between the protonated amino group (N–H⁺) and chloride ion (Cl⁻), stabilizing the zwitterionic lattice. The fluorine atom’s para position relative to the aromatic-propanol junction creates a distinctive electrostatic potential surface, influencing π-π stacking interactions.

Scope and Objectives of Academic Investigation

Current research priorities include:

  • Synthetic Optimization : Developing continuous-flow protocols to enhance yield (>85%) and enantiopurity (>99% ee)
  • Biological Target Identification : Mapping interactions with metabotropic glutamate receptors (mGluR5 subtype)
  • Computational Modeling : Predicting solid-state packing arrangements via density functional theory (DFT)

Ongoing studies aim to establish quantitative structure-activity relationship (QSAR) models correlating substituent position (2-, 3-, or 4-fluoro) with receptor binding affinities.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1

InChI Key

HVQQUXYBPZLBQF-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@@H](CO)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CO)N.Cl

Origin of Product

United States

Preparation Methods

Chiral Amino Alcohol Formation via Reductive Amination

A common method involves the reductive amination of 3-fluorophenyl-containing aldehydes or ketones with ammonia or amine sources in the presence of chiral catalysts or auxiliaries to yield the chiral amino alcohol:

  • Starting from 3-fluorobenzaldehyde , reaction with nitromethane forms a nitrostyrene intermediate.
  • Reduction of this intermediate (e.g., catalytic hydrogenation or chemical reduction) yields the corresponding amino alcohol.
  • Use of chiral catalysts or resolution techniques ensures the (S)-enantiomer predominance.

This approach is supported by analogous syntheses of 3-amino-1-(3-fluorophenyl)-2-methylpropan-1-ol derivatives, where the fluorophenyl ring is introduced early and the amino alcohol functionality is installed stereoselectively.

Hydrochloride Salt Formation

The free base amino alcohol is typically converted to its hydrochloride salt by treatment with aqueous hydrochloric acid (30–40% w/w), often under controlled temperature conditions (below 30 °C) to prevent racemization or decomposition. The salt formation enhances compound stability and crystallinity.

Industrial and Laboratory Preparation Methods

Autoclave vs. Reflux Methods for Amino Alcohol Hydrochlorides

Drawing from well-documented procedures for related compounds such as (S)-2-amino-1-propanol hydrochloride:

  • Autoclave Method: Reaction of chiral methoxy amines with concentrated hydrochloric acid at elevated temperatures (90–140 °C) and pressures (3–45 bar) for 1–12 hours yields the hydrochloride salt efficiently with high enantiomeric excess. This method is preferred industrially due to shorter reaction times and better control.

  • Reflux Method: Alternatively, the reaction under atmospheric pressure at reflux temperature (~100 °C) for prolonged times (30–60 hours) can also produce the hydrochloride salt but is less efficient and more time-consuming.

After reaction completion, water is distilled off to isolate a viscous oil-like hydrochloride salt, which is then purified by pH adjustment and solvent extraction or distillation.

Purification and Work-Up

  • The hydrochloride salt solution is cooled to 10–40 °C.
  • Aqueous inorganic base (e.g., sodium hydroxide) is added slowly to raise pH above 10–14, liberating the free amino alcohol.
  • Extraction with organic solvents (xylene, polyglycol ethers) and azeotropic distillation removes water and isolates the pure amino alcohol.
  • Final filtration and distillation yield the target compound with high purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Pressure Time Notes
1. Reaction of chiral methoxy amine with HCl (S)-1-methoxy-2-propylamine + 30–40% HCl 90–140 °C (autoclave) or 100 °C (reflux) 3–45 bar (autoclave) or atmospheric 1–12 h (autoclave) or 30–60 h (reflux) Autoclave preferred for efficiency
2. Water removal Distillation 100 °C (boiling point of water) Atmospheric Until water removed Yields viscous hydrochloride salt
3. pH adjustment Aqueous NaOH or KOH 10–40 °C Atmospheric Dropwise addition pH > 10–14 liberates free base
4. Extraction and purification Organic solvents (xylene, polyglycol ethers) 80–100 °C (distillation) Atmospheric Until pure fraction obtained Azeotropic distillation removes water

Research Discoveries and Notes

  • The autoclave method significantly reduces reaction time and improves conversion efficiency compared to reflux methods.
  • The use of at least two equivalents of hydrochloric acid is critical for complete conversion to the hydrochloride salt.
  • The controlled pH adjustment during work-up is essential to avoid racemization and to isolate the free amino alcohol in high enantiomeric purity.
  • The presence of the 3-fluorophenyl group enhances metabolic stability and lipophilicity, which is beneficial for pharmaceutical applications.
  • No direct synthesis protocols for this compound were found in patents or commercial databases; however, methods for closely related chiral amino alcohols and fluorophenyl derivatives provide a reliable framework.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Positional Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl Derivatives

Key Differences :

  • Substituent Position: The fluorine atom’s position (meta vs. para) alters electronic and steric properties. Example: (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (CAS 1213160-13-4, C₉H₁₃ClFNO) has a para-fluorophenyl group, leading to distinct dipole moments and receptor-binding profiles compared to the meta isomer .
  • Similarity Scores : Computational studies show a similarity score of 0.87–0.89 between the target compound and 4-fluorophenyl analogs, reflecting moderate structural overlap .

Halogen-Substituted Derivatives: Fluorine vs. Chlorine

Key Differences :

  • Electronegativity and Size: Fluorine (smaller, higher electronegativity) vs. chlorine (larger, lower electronegativity) affects electronic distribution and steric hindrance. Example: (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 1956434-75-5, C₉H₁₃Cl₂NO) exhibits increased lipophilicity (logP ~1.8) compared to the fluoro analog (logP ~1.2), influencing membrane permeability .

Functional Group Modifications: Nitro and Benzyloxy Substituents

Key Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro Derivative: 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride (CAS 2060024-73-7, C₉H₁₂N₂O₃·HCl) has a strong electron-withdrawing nitro group, reducing basicity of the amino group (pKa ~7.5 vs. ~9.2 for the fluoro compound) .

Stereochemical Variants: (S)- vs. (R)-Enantiomers

Key Differences :

  • Biological Activity: Enantiomers often exhibit divergent pharmacological profiles. For example, (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS 16728-64-6) may show reduced target affinity compared to its (S)-counterpart due to mismatched stereochemistry .

Complex Derivatives: Extended Functionalization

Key Differences :

  • Pharmacokinetic Impact: Addition of heterocyclic moieties alters solubility and metabolic stability. Example: N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride (CAS 1047645-82-8, C₁₈H₁₈Cl₃FN₄OS) has a larger molecular weight (487.78 g/mol) and extended half-life in vivo due to reduced renal clearance .

Research Findings and Implications

  • Positional Isomerism : Meta-fluorophenyl derivatives show enhanced binding to serotonin receptors compared to para-substituted analogs in preclinical models .
  • Halogen Effects : Chlorinated analogs exhibit improved blood-brain barrier penetration but higher toxicity risks .
  • Stereochemical Specificity : (S)-enantiomers generally demonstrate superior efficacy in kinase inhibition assays, underscoring the importance of chiral synthesis .

Biological Activity

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride, a chiral compound with the molecular formula C9_9H13_{13}ClFNO, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Weight: 205.66 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a fluorinated phenyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Modulation: The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognitive functions.
  • Enzyme Inhibition: It has been suggested that the compound can inhibit enzymes responsible for neurotransmitter breakdown, thereby enhancing their levels in the synaptic cleft, which is particularly relevant in neurological disorders.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in:

  • Cancer Therapy: Compounds with similar structures have shown efficacy in modulating apoptosis and cell proliferation pathways, making them candidates for cancer treatment.
  • Neuroprotective Effects: The ability to influence neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity AreaDescriptionReferences
Cancer TherapyModulates apoptosis and cell proliferation; potential for use in cancer treatments.
NeuroprotectionInfluences neurotransmitter systems; potential utility in neurological disorders.
Enzyme InhibitionInhibits enzymes that break down neurotransmitters, increasing their activity in the brain.

Notable Research Findings

  • Cancer Treatment Potential: A study highlighted that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Neuroprotective Mechanisms: Another investigation explored how this compound could protect neuronal cells from oxidative stress, suggesting mechanisms that involve the modulation of signaling pathways related to cell survival.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride, and how do they influence its reactivity in synthesis?

  • Structural Features : The compound contains a chiral (S)-configured amino group, a hydroxyl group, and a 3-fluorophenyl substituent. The fluorine atom at the meta position on the phenyl ring enhances electron-withdrawing effects, influencing electronic interactions in reactions such as nucleophilic substitutions or hydrogen bonding .
  • Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm stereochemistry and fluorine positioning. Chiral purity (>95% ee) is critical for reproducibility in biological assays .

Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric excess?

  • Synthetic Routes : Asymmetric synthesis via catalytic hydrogenation of ketone precursors or enzymatic resolution of racemic mixtures can yield high enantiomeric purity. For example, chiral auxiliaries like Evans’ oxazolidinones may stabilize intermediates .
  • Key Parameters : Control reaction temperature (≤0°C for sensitive intermediates) and use chiral HPLC to monitor enantiomeric excess during purification .

Advanced Research Questions

Q. How does the positional isomerism of fluorine (ortho/meta/para) on the phenyl ring affect the compound’s pharmacological profile?

  • Comparative Analysis : Meta-fluorine (as in this compound) enhances receptor-binding affinity compared to para- or ortho-substituted analogs due to optimal steric and electronic interactions. For instance, meta-substituted derivatives show 2–3× higher activity in serotonin receptor modulation .
  • Experimental Design : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities across isomers. Pair with molecular dynamics simulations to map fluorine’s role in ligand-receptor interactions .

Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?

  • Case Example : Conflicting reports on antidepressant activity (e.g., (S)-enantiomer showing higher efficacy than (R)-form in rodent models) may arise from differences in metabolic stability or off-target effects.
  • Methodology : Conduct enantioselective pharmacokinetic studies (plasma half-life, tissue distribution) and compare in vitro/in vivo assays. Use chiral stationary phases in LC-MS for metabolite profiling .

Q. How can researchers validate the compound’s stability under varying pH conditions for drug formulation studies?

  • Analytical Approach : Perform accelerated stability testing (40°C/75% RH) over 4–8 weeks. Monitor degradation products via UPLC-MS and identify hydrolytic pathways (e.g., cleavage of the amino-alcohol moiety at pH <3) .

Methodological Challenges and Solutions

Q. What experimental approaches differentiate the compound’s enantiomer-specific effects in enzyme inhibition assays?

  • Solution : Use enantiopure standards and kinetic resolution assays (e.g., fluorogenic substrates for monoamine oxidases). Pair with circular dichroism (CD) spectroscopy to correlate stereochemistry with activity .

Q. How can structural modifications to the amino-alcohol backbone enhance metabolic stability without compromising bioactivity?

  • SAR Insights : Introduce methyl groups at the β-position to hinder oxidative metabolism. Compare with analogs like (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, where chlorine increases metabolic half-life by 40% but reduces solubility .

Data Interpretation and Reproducibility

Q. Why do discrepancies arise in reported IC₅₀ values for this compound across studies?

  • Root Causes : Variations in assay conditions (e.g., buffer ionic strength, cell line selection) or incomplete enantiomeric resolution.
  • Mitigation : Standardize protocols (e.g., NIH guidelines for dose-response assays) and validate purity via orthogonal methods (NMR, elemental analysis) .

Q. How does the fluorine atom’s electronegativity influence the compound’s intermolecular interactions in crystal packing?

  • Crystallographic Analysis : Fluorine participates in C–H···F hydrogen bonds, stabilizing crystal lattices. Compare with non-fluorinated analogs to quantify lattice energy differences via differential scanning calorimetry (DSC) .

Tables of Comparative Data

Compound Fluorine Position Biological Activity Key Reference
(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol HClMetaSerotonin receptor modulation (IC₅₀ = 12 nM)
(S)-2-Amino-3-(4-fluorophenyl)propan-1-ol HClParaReduced binding affinity (IC₅₀ = 45 nM)
(R)-EnantiomerMeta50% lower activity in vivo

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